![molecular formula C13H15N5O2 B2890698 3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea CAS No. 338418-53-4](/img/structure/B2890698.png)
3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea is a chemical compound with a complex structure. It belongs to the class of 1,2,4-triazole derivatives, which are significant heterocycles known for their diverse biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties .
Molecular Structure Analysis
The molecular structure of This compound consists of a urea moiety (1-phenylurea) linked to a triazole ring (1H-1,2,4-triazol-1-yl). The ethoxy group and the phenyl group are also part of the structure. The arrangement of atoms and bonds determines its properties and interactions with other molecules .
Applications De Recherche Scientifique
Herbicidal Activity
Research has shown that derivatives of 3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea have significant herbicidal activities. For instance, the introduction of cyclic imide, phenylurea, and (E)-methyl 2-methoxyimino-2-o-tolylacetate pharmacophores into the triazolinone scaffold has yielded compounds with promising Protox inhibitory activity, used for the control of broadleaf weeds in rice fields (Luo et al., 2008).
Molecular Structure Analysis
The structural analysis of derivatives of this compound has provided insights into the intermolecular hydrogen bonding and tautomeric forms, contributing to the understanding of their stability and reactivity. These studies aid in the rational design of new compounds with enhanced biological or physical properties (Dolzhenko et al., 2010).
Antimicrobial and Antioxidant Activities
Some derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, novel series of benzimidazoles containing 1,2,3-triazoles have shown promising activity against various cancer cell lines and exhibited significant antioxidant properties, highlighting their potential as medicinal agents (Kumaraswamy et al., 2021).
Mécanisme D'action
Target of Action
The compound, also known as N-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N’-phenylurea, is a derivative of 1,2,4-triazole . It has been reported that 1,2,4-triazole derivatives exhibit promising anticancer activities . The primary targets of these compounds are often cancer cells, including MCF-7, Hela, and A549 . They interact with these cells, leading to cytotoxic effects .
Mode of Action
The compound interacts with its targets (cancer cells) by binding to the aromatase enzyme, a possible target . The binding of the compound to the enzyme inhibits its function, leading to a decrease in the proliferation of cancer cells . This interaction results in the compound’s cytotoxic activity .
Biochemical Pathways
The compound affects the biochemical pathways related to the proliferation of cancer cells . By inhibiting the aromatase enzyme, the compound disrupts the synthesis of estrogen, a hormone that promotes the growth of certain types of cancer cells . This disruption leads to a decrease in the proliferation of these cells .
Pharmacokinetics
It is noted that 1,2,4-triazole derivatives, which include this compound, can form hydrogen bonds with different targets, leading to the improvement of their pharmacokinetics .
Result of Action
The compound exhibits cytotoxic activity against cancer cells . Specifically, it has been reported to show promising cytotoxic activity against the Hela cell line . The compound’s interaction with the aromatase enzyme leads to a decrease in the proliferation of these cells .
Action Environment
The action of the compound can be influenced by various environmental factors. It is worth noting that the compound’s synthesis involves a reaction in the presence of dibromisocyanuric acid , suggesting that its synthesis and, potentially, its action may be influenced by the presence of certain chemicals.
Propriétés
IUPAC Name |
ethyl (1E)-N-(phenylcarbamoyl)-2-(1,2,4-triazol-1-yl)ethanimidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-2-20-12(8-18-10-14-9-15-18)17-13(19)16-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,16,19)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHXMUXNSFBMHL-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC(=O)NC1=CC=CC=C1)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N/C(=O)NC1=CC=CC=C1)/CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2890615.png)
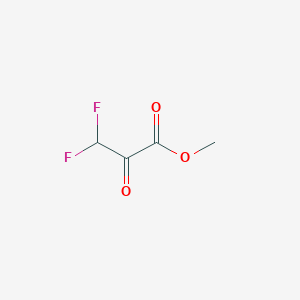
![4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide](/img/structure/B2890619.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2890625.png)
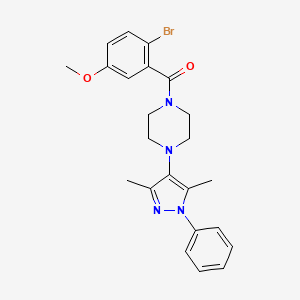
![4-Phenyl-6-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2890627.png)
![2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2890628.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2890631.png)
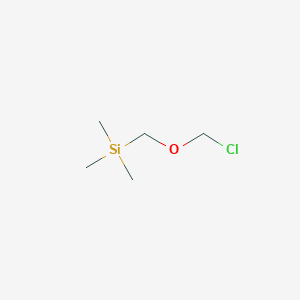
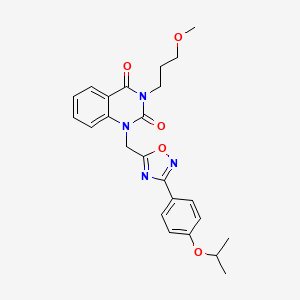
![2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2890634.png)
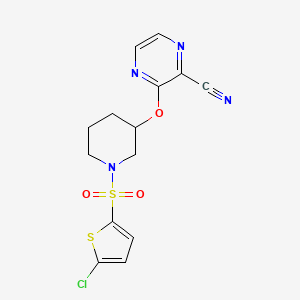
![N1-butyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2890637.png)
